Isotretinoin anisatil is a derivative of isotretinoin, a well-known retinoid primarily used in the treatment of severe acne and other skin disorders. Isotretinoin itself is a potent form of vitamin A that influences cellular growth and differentiation. The compound isotretinoin anisatil has garnered attention for its potential pharmacological applications, particularly in dermatology.
Isotretinoin anisatil is synthesized from isotretinoin through various chemical processes aimed at enhancing its efficacy or modifying its properties for specific therapeutic uses. The synthesis methods often involve complex organic reactions that yield this compound in varying purities and yields.
Isotretinoin anisatil belongs to the class of retinoids, which are compounds derived from vitamin A. Retinoids are categorized based on their structure and biological activity, with isotretinoin being classified as a second-generation retinoid due to its synthetic origin.
The synthesis of isotretinoin anisatil typically involves a multi-step organic reaction process. One notable method includes the condensation of dienolates with β-ionylidene acetaldehyde under controlled temperature conditions. This process starts at low temperatures (−60°C to −80°C) to stabilize intermediates before gradually raising the temperature to facilitate further reactions and product formation.
Isotretinoin anisatil has a complex molecular structure characterized by multiple double bonds and functional groups typical of retinoids. Its chemical formula is , indicating a larger molecular weight compared to isotretinoin.
Isotretinoin anisatil undergoes various chemical reactions typical of retinoids, including isomerization and oxidation. Key reactions include:
The synthesis and reactions are sensitive to conditions such as temperature, pH, and the presence of solvents, which can influence yields and purity.
The mechanism by which isotretinoin anisatil exerts its effects involves binding to nuclear receptors that regulate gene expression related to cell differentiation and proliferation. Specifically, it acts on retinoic acid receptors (RARs), influencing cellular processes involved in skin cell turnover.
Relevant data indicates that isotretinoin anisatil exhibits endothermic dissolution characteristics when analyzed in various solvent systems, highlighting its solubility behavior under different conditions .
Isotretinoin anisatil is primarily utilized in dermatology for:
Retinoids constitute a diverse class of vitamin A derivatives systematically developed through successive generations with progressively refined receptor specificity and therapeutic profiles:
First-generation retinoids (1950s-1970s): Include non-aromatic compounds like retinol, retinaldehyde, tretinoin (all-trans-retinoic acid), and isotretinoin (13-cis-retinoic acid). These foundational compounds exhibit broad receptor affinity, interacting with multiple retinoic acid receptors (RARα, RARβ, RARγ) and retinoid X receptors (RXRα, RXRβ, RXRγ) [6]. Their pleiotropic effects, while therapeutically valuable, contribute to significant side effect profiles.
Second-generation retinoids (arotinoids): Feature aromatic ring modifications exemplified by etretinate and acitretin. Developed primarily for psoriasis treatment, these compounds demonstrate enhanced metabolic stability but retain teratogenic potential [6].
Third-generation receptor-selective retinoids: Represented by adapalene (RARβ/γ selective) and tazarotene (RARβ/γ selective), these synthetics offer improved therapeutic indices through targeted receptor interaction. Bexarotene, a selective RXR agonist, exemplifies further refinement with applications in cutaneous T-cell lymphoma [6].
Table 1: Classification of Retinoid Generations with Representative Compounds
Generation | Receptor Specificity | Representative Compounds | Therapeutic Applications |
---|---|---|---|
First | Pan-RAR/RXR | Isotretinoin, Tretinoin | Severe acne, photoaging |
Second | Modified specificity | Etretinate, Acitretin | Psoriasis, ichthyoses |
Third | RAR/RXR isoform-selective | Adapalene, Tazarotene, Bexarotene | Acne, psoriasis, cutaneous lymphoma |
The evolution of retinoid pharmacology has been guided by structural optimization to enhance receptor binding affinity, metabolic stability, and tissue selectivity. Early recognition that the carboxylic acid terminus and polyene chain constitute critical pharmacophores informed strategic molecular modifications, including cyclization, aromatic substitution, and heteroatom incorporation [6]. Isotretinoin anisatil represents a prodrug approach within this continuum, where esterification targets improved lipophilicity and bioavailability while maintaining the core retinoid pharmacophore.
Isotretinoin anisatil belongs to the esterified retinoid prodrug subclass, characterized by the conjugation of 13-cis-retinoic acid with a 4-methoxyphenylglyoxylate moiety through an ester linkage. This strategic modification profoundly influences its physicochemical properties:
Molecular architecture: The compound preserves isotretinoin's characteristic tetraene chain and β-ionone ring essential for receptor interaction, while the anisoyl ester component enhances lipophilicity (calculated XLogP3 = 8) [7] [9]. This modification increases molecular weight from 300.44 g/mol in isotretinoin to 448.6 g/mol in the anisatil derivative.
Stereochemical configuration: Isotretinoin anisatil maintains the 13-cis geometric isomerism crucial for its unique mechanism of action. Unlike tretinoin (all-trans configuration), the cis isomerization at carbon 13 reduces binding affinity to nuclear retinoic acid receptors while enabling isomerization to active metabolites and distinct non-genomic actions [4].
Functional consequences: The ester bond renders the compound biologically inert until hydrolyzed by cellular esterases, functioning as a prodrug that modulates tissue distribution and activation kinetics. The 4-methoxyphenyl component enhances membrane permeability and shields the carboxylic acid from premature metabolism [7] [9]. This molecular design addresses key limitations of unmodified isotretinoin, including extensive first-pass metabolism and food-dependent absorption documented in conventional formulations .
Functionally, isotretinoin anisatil operates through multiple mechanisms: (1) metabolic conversion to 13-cis-retinoic acid, which partially isomerizes to all-trans-retinoic acid, activating RAR-mediated genomic pathways; (2) inhibition of pro-inflammatory chemokines like RANTES/CCL5 through interference with IRF-1 and NF-κB promoter elements; and (3) suppression of sebaceous gland activity and normalization of follicular keratinization [2] [9]. These multimodal actions position it within the functional lineage of therapeutic retinoids while offering pharmacokinetic advantages.
Table 2: Structural Evolution from Retinol to Isotretinoin Anisatil
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Development Era |
---|---|---|---|---|
Retinol | C₂₀H₃₀O | 286.45 | β-ionone ring, hydroxyl terminus | Pre-1950s |
Tretinoin (all-trans-RA) | C₂₀H₂₈O₂ | 300.44 | All-trans configuration, carboxylic acid | 1960s |
Isotretinoin (13-cis-RA) | C₂₀H₂₈O₂ | 300.44 | 13-cis configuration, carboxylic acid | 1970s |
Isotretinoin anisatil | C₂₉H₃₆O₄ | 448.60 | 13-cis configuration, anisate ester prodrug | 1990s |
The development trajectory of isotretinoin anisatil originates with foundational vitamin A research in the early 20th century, culminating in strategic molecular refinements:
1950s-1960s: Identification of retinoic acid as the active metabolite of vitamin A in epithelial regulation. The discovery that 13-cis-retinoic acid occurs endogenously (approximately 0.3-2.5 ng/mL in human plasma) prompted investigation into its therapeutic potential [4].
1970s: Systematic evaluation of retinoid isomers reveals that 13-cis-retinoic acid exhibits superior tolerability compared to tretinoin in animal models, with reduced local irritation while maintaining efficacy in sebum suppression. Hoffmann-La Roche scientists pioneered the synthesis and development of 13-cis-retinoic acid (isotretinoin) as a distinct chemical entity [3].
1982: FDA approval of isotretinoin (Accutane®) for severe recalcitrant nodular acne, representing the first systemic retinoid for dermatological use. Clinical studies demonstrate unprecedented efficacy with 70-80% of patients achieving prolonged remission after a single course [10].
Pharmacokinetic challenges: Despite efficacy, unmodified isotretinoin exhibits significant limitations: (1) variable bioavailability (30-80%) dependent on dietary fat co-consumption; (2) extensive isomerization to tretinoin and oxidation to 4-oxo-isotretinoin; and (3) high interpatient plasma concentration variability (up to 7-fold differences) [4] . These factors necessitated prodrug innovations.
1990s-2000s: Strategic esterification approaches emerge to address pharmacokinetic limitations. The anisatil ester (patented 1990s) represents a solution to enhance lipophilicity and enable lymphatic absorption, bypassing first-pass metabolism. The compound (CAS 127471-94-7) is documented in pharmacological compendia including PubChem (CID 15029724) and KEGG DRUG (D04636) as a distinct molecular entity [1] [9].
Modern formulations: Isotretinoin anisatil exists within a continuum of advanced delivery systems, alongside other innovations like Lidose® technology (Absorica®), which utilizes a lipid matrix to enhance absorption independent of food intake . These developments reflect ongoing efforts to optimize the therapeutic index through pharmaceutical chemistry rather than novel receptor ligands.
The historical progression from vitamin A to isotretinoin anisatil exemplifies rational drug development: identification of endogenous compounds with therapeutic potential, isolation/isomer optimization, structural refinement to overcome pharmacokinetic barriers, and specialized formulation technologies. This trajectory continues with receptor-selective retinoids and combination therapies that build upon the foundational science established by early retinoid researchers.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4